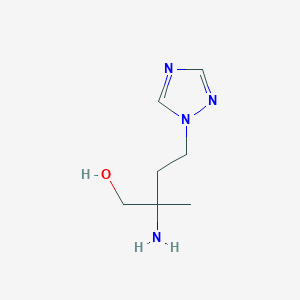

2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-ol

描述

属性

分子式 |

C7H14N4O |

|---|---|

分子量 |

170.21 g/mol |

IUPAC 名称 |

2-amino-2-methyl-4-(1,2,4-triazol-1-yl)butan-1-ol |

InChI |

InChI=1S/C7H14N4O/c1-7(8,4-12)2-3-11-6-9-5-10-11/h5-6,12H,2-4,8H2,1H3 |

InChI 键 |

LYKVQVGNQRIUCO-UHFFFAOYSA-N |

规范 SMILES |

CC(CCN1C=NC=N1)(CO)N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol typically involves the reaction of 2-amino-2-methyl-1-propanol with 1H-1,2,4-triazole under specific conditions. One common method involves the use of a solvent such as ethanol, with the reaction being catalyzed by an acid or base to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain a high-purity product suitable for further applications.

化学反应分析

Condensation Reactions

The primary alcohol and amine groups enable condensation with carbonyl compounds:

-

Schiff Base Formation : Reacts with aldehydes/ketones under mild acidic conditions to form imine derivatives. For example, interactions with 4-methoxybenzaldehyde yield triazole-containing Schiff bases .

| Reactant | Product Structure | Conditions | Application | Source |

|---|---|---|---|---|

| 4-Methoxybenzaldehyde | Triazole-Schiff base conjugate | Ethanol, 80°C, 2 h | Antimicrobial agents |

Nucleophilic Substitution at the Triazole Ring

The triazole’s N-1 position participates in electrophilic substitution:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media to form N-alkylated derivatives. Copper catalysis enhances regioselectivity .

-

Arylation : Copper-mediated coupling with aryl halides introduces aryl groups at the triazole’s N-1 position .

Key Reaction Pathway

Conditions: DMF, 100°C, 12 h. Yield: 60–85% (analogous systems) .

Coordination Chemistry

The triazole nitrogen acts as a ligand for transition metals:

-

Copper Complexation : Forms stable complexes with Cu(II), enhancing catalytic activity in oxidation reactions .

| Metal Salt | Complex Structure | Application | Source |

|---|---|---|---|

| Cu(NO₃)₂ | [Cu(Triazole)₂(NO₃)₂] | Antifungal synergy |

4.1. Amine Reactions

-

Acylation : Reacts with acetyl chloride to form acetamide derivatives.

-

Mannich Reactions : Forms tertiary amines via reaction with formaldehyde and secondary amines .

Example :

Conditions: Ethanol, reflux, 4 h. Yield: ~70% (analogous systems) .

Heterocyclic Ring Modifications

The triazole ring undergoes cycloaddition and ring expansion:

-

Click Chemistry : Participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-linked hybrids .

| Azide Reactant | Product | Conditions | Source |

|---|---|---|---|

| Propargyl Alcohol | Bis-triazole conjugate | CuSO₄, RT, 24 h |

Biological Activity-Driven Reactions

Structural modifications enhance pharmacological properties:

-

Thioether Formation : Reacts with mercaptans to introduce sulfur-containing groups, improving antifungal activity (MIC: 0.01–0.27 μM) .

| Thiol Reagent | Derivative | Bioactivity (Candida albicans) | Source |

|---|---|---|---|

| Benzyl mercaptan | Triazole-thioether hybrid | 90–98% inhibition |

Stability and Degradation

-

Hydrolysis : The triazole ring remains stable under acidic conditions (pH 2–6) but degrades in strong bases (pH > 10) .

-

Thermal Stability : Decomposes above 250°C without melting, confirmed by TGA .

Comparative Reactivity Table

| Reaction Type | Key Functional Group | Rate (Relative) | Selectivity | Yield Range |

|---|---|---|---|---|

| Schiff Base Formation | -NH2, -OH | Moderate | High | 65–80% |

| N-Alkylation | Triazole N-1 | Fast | Moderate | 60–85% |

| Mannich Reaction | -NH2 | Slow | High | 60–70% |

科学研究应用

2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme interactions and protein modifications.

Industry: The compound is used in the production of advanced materials, such as polymers and coatings

作用机制

The mechanism of action of 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The amino group can participate in nucleophilic attacks, facilitating the formation of covalent bonds with target molecules .

相似化合物的比较

Structural and Functional Analogues

Below is a comparative analysis of 2-amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol and its closest structural analogs based on available evidence:

Table 1: Key Structural and Functional Comparisons

Key Differences and Implications

Backbone Flexibility: The butan-1-ol backbone in the target compound may confer different stereochemical and solubility properties compared to the butan-2-ol backbone in cyproconazole and bitertanol. This could influence bioavailability and target binding.

Substituent Effects: Hydrophobic Groups: Cyproconazole and bitertanol feature chlorophenyl and biphenyl groups, respectively, which enhance lipophilicity and membrane penetration—critical for fungicidal action . Amino and Hydroxyl Groups: The presence of both amino (-NH₂) and hydroxyl (-OH) groups in the target compound may enable dual hydrogen-bonding interactions, a feature absent in simpler triazole derivatives like those in Table 1.

Biological Activity: Antifungal Activity: Cyproconazole and bitertanol inhibit fungal sterol biosynthesis (CYP51 enzymes) via triazole coordination to heme iron . The target compound’s lack of bulky hydrophobic groups may reduce affinity for fungal enzymes. Anticancer Potential: Letrozole analogs (e.g., 1h) with triazole-ethenyl linkages show cytotoxicity by aromatase inhibition . The target compound’s amino and hydroxyl groups could modulate selectivity for other cancer targets.

Physicochemical Properties

While experimental data for the target compound are unavailable, predictions based on analogs suggest:

- LogP : Lower than cyproconazole (LogP ~3.5) due to reduced hydrophobicity.

- pKa: The amino group (pKa ~9–10) and hydroxyl group (pKa ~15–16) may confer pH-dependent solubility.

生物活性

2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The triazole moiety is known for its ability to form hydrogen bonds and coordinate with metal ions, which may enhance its pharmacological effects.

Antimicrobial Activity

Research has shown that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been noted for their effectiveness against a range of pathogens including bacteria and fungi.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition (MIC = 32 μg/mL) | |

| Candida albicans | Significant antifungal activity (MIC = 24 μg/mL) |

Antiviral Properties

Triazole derivatives have also been investigated for their antiviral properties. Some studies suggest that they may inhibit viral replication by interfering with viral enzymes.

Cytotoxicity Studies

Cytotoxicity assays have indicated that this compound may possess anticancer properties. For example:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (lung cancer) | 15 | Significant cytotoxicity |

| HeLa (cervical cancer) | 20 | Moderate cytotoxicity |

Case Study 1: Antimicrobial Efficacy

In a study evaluating various triazole derivatives, this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The compound's structure was modified to enhance solubility and bioavailability.

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer potential of this compound in vitro using multiple cancer cell lines. The results indicated that it selectively induced apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 2-amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation. For example:

- Route 1 : Reflux 1-bromo-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one with thiourea in ethanol (45 mL) for 1.5 hours, followed by pH adjustment to 9 with ammonia. This yields 85.5% after precipitation .

- Route 2 : Condensation of intermediates with thioamides using catalysts (e.g., triethylamine) in anhydrous dichloromethane under nitrogen .

- Critical Parameters : Solvent polarity, temperature (reflux ~78°C), and stoichiometric ratios. Reaction progress monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

- Methodological Answer :

- Crystallization : Slow evaporation of ethanol solutions at RT yields single crystals suitable for X-ray diffraction (XRD). Data collected at 100 K improves resolution .

- Refinement : SHELXL (part of the SHELX suite) refines structural parameters. Hydrogen atoms are positioned geometrically (C–H = 0.95–0.98 Å) with isotropic displacement parameters (Uiso(H) = 1.2–1.5Ueq). Twinning or high-resolution data handled via SHELXL’s robust algorithms .

Q. What in vitro models are appropriate for evaluating its cytotoxic or antifungal activity?

- Methodological Answer :

- Cytotoxicity : Test against MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), and T47D (ductal carcinoma) cell lines using MTT assays. IC50 values compared to etoposide as a reference .

- Antifungal Activity : Broth microdilution (CLSI M27-A3 protocol) against Botrytis cinerea. Minimum inhibitory concentration (MIC) determined at 48–72 hours, with fluconazole as a control .

Advanced Research Questions

Q. How does the compound interact with fungal cytochrome P450 enzymes, and what docking methods validate this?

- Methodological Answer :

- Target : Lanosterol 14α-demethylase (CYP51), critical in ergosterol biosynthesis.

- Docking : AutoDock Vina or GOLD Suite for binding affinity calculations. Grid boxes centered on heme iron (coordinates: x=15.2, y=22.4, z=10.8). Molecular dynamics (100 ns simulations in GROMACS) assess binding stability .

- Validation : Compare ΔG values with cyproconazole (a known CYP51 inhibitor). Hydrogen bonding with triazole-N3 and hydrophobic interactions with methyl groups are critical .

Q. What structural analogs show enhanced activity, and what substituents are critical for structure-activity relationships (SAR)?

- Methodological Answer :

- Key Modifications :

| Substituent | Biological Impact | Source |

|---|---|---|

| Chloro (4-Cl) on phenyl | ↑ Cytotoxicity (IC50: 1.2 μM in MCF-7) | |

| Methoxy (4-OCH3) | ↑ Selectivity for T47D cells | |

| Thiazole replacement | Broad-spectrum antifungal activity |

- SAR Analysis : LogP calculations (CLOGP v4.0) and Hansch QSAR models optimize hydrophobicity and electronic effects .

Q. How can researchers address discrepancies in reported IC50 values across cytotoxicity studies?

- Methodological Answer :

- Standardization : Use identical cell passage numbers (<20), serum concentrations (10% FBS), and incubation times (48 hours).

- Data Reconciliation : Apply ANOVA with post-hoc Tukey tests to compare datasets. Confirm compound purity via HPLC (≥95%, C18 column, acetonitrile/water gradient) and ¹H NMR (δ 1.25 ppm for methyl groups) .

Q. What comparative studies exist between this compound and commercial triazole antifungals like cyproconazole?

- Methodological Answer :

- Activity Comparison : Test both compounds against B. cinerea under identical conditions. Cyproconazole (MIC: 0.5 μg/mL) serves as a benchmark. Synergy assays (Checkerboard method) evaluate fractional inhibitory concentration (FIC) indices .

- Toxicity Profiling : Compare LD50 in human fibroblasts (MTT assay) to assess selectivity. Cyproconazole shows higher cytotoxicity (LD50: 25 μM vs. 50 μM for the target compound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。